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Executive Summary

Frevecitinib (formerly KN-002 or VR588) is a novel, potent, and balanced pan-Janus kinase
(JAK) inhibitor developed for inhaled delivery. This design strategy aims to deliver therapeutic
concentrations directly to the lungs for the treatment of inflammatory airway diseases such as
asthma and chronic obstructive pulmonary disease (COPD), while minimizing systemic
exposure and associated side effects. Preclinical in vitro studies have been conducted to
characterize its biochemical potency, kinase selectivity, and cellular activity. This document
provides a comprehensive overview of the publicly available preclinical in vitro data for
Frevecitinib, including detailed experimental methodologies and a summary of its inhibitory
activities.

Mechanism of Action: Pan-Janus Kinase Inhibition

Frevecitinib exerts its anti-inflammatory effects by inhibiting the activity of all four members of
the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes
are critical components of the JAK-STAT signaling pathway, which transduces signals for a
wide array of cytokines and growth factors involved in inflammation and immune responses. By
inhibiting these kinases, Frevecitinib can block the signaling of multiple pro-inflammatory
mediators implicated in the pathophysiology of both eosinophilic and non-eosinophilic asthma.

Signaling Pathway of JAK Inhibition
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The following diagram illustrates the central role of JAKs in cytokine signaling and the
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Figure 1: Mechanism of Action of Frevecitinib in the JAK-STAT Pathway.

Biochemical Potency and Kinase Selectivity

The inhibitory activity of Frevecitinib was assessed in non-cellular biochemical assays to
determine its potency against the JAK family and its selectivity against a panel of other
kinases.

Potency Against JAK Isoforms

The half-maximal inhibitory concentrations (IC50) of Frevecitinib against each of the four JAK
isoforms were determined using a non-cell based fluorescence assay. The results demonstrate
a balanced and potent inhibition of all JAK kinases in the low nanomolar range.

Table 1: In Vitro Inhibitory Potency of Frevecitinib against JAK Kinases

Kinase IC50 (nM)
JAK1 4.2
JAK?2 0.7
JAK3 2.1
TYK2 6.0

Data sourced from a poster presentation on VR588 (Frevecitinib).

Kinase Selectivity Profile

The selectivity of Frevecitinib was evaluated against a panel of non-JAK kinases to assess its
potential for off-target effects. A competitive displacement assay (KinomeSCAN™) was used to
screen Frevecitinib (at 1 uM) against a panel of 93 human kinases. The selectivity score S(35)
was 0.144, indicating a high degree of selectivity for JAKs.

Table 2: In Vitro Inhibitory Potency of Frevecitinib against a Selection of Non-JAK Kinases
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Kinase IC50 (nM)
FLT3 247
PDGFB 2350
JNK2 4000

Syk 8900

Data sourced from a poster presentation on VR588 (Frevecitinib).

Cellular Activity in Primary Human Bronchial
Epithelial Cells

The anti-inflammatory effects of Frevecitinib were evaluated in a disease-relevant cellular
model using primary human bronchial epithelial cells isolated from patients with severe asthma.

Inhibition of STAT Phosphorylation

Frevecitinib demonstrated potent inhibition of cytokine-induced phosphorylation of Signal
Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors
in the JAK-STAT pathway.

 In response to stimulation with IFNy (10 ng/ml) + TNFa (10 ng/ml), Frevecitinib significantly
reduced the phosphorylation of STAT1 (Y701), STAT3 (Y705), and STAT6 (Y641).

» Following stimulation with IL-13 (50 ng/ml), Frevecitinib significantly suppressed the
phosphorylation of STAT1/STATS5 and STAT3/STAT6.

Quantitative percentage inhibition data is not publicly available. The reported effects were
statistically significant (p<0.05 to p<0.001).

Inhibition of Cytokine and Chemokine Release

Treatment with Frevecitinib at concentrations of 0.1 uM and 0.001 pM resulted in a statistically
significant reduction in the release of a range of pro-inflammatory cytokines and chemokines
from primary human bronchial epithelial cells stimulated with either IL-13 or IFNy + TNFa.
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Table 3: Summary of Frevecitinib's Inhibitory Effect on Cytokine/Chemokine Release

Inhibition by Frevecitinib

Stimulus Mediator

(0.1 & 0.001 pM)

Statistically Significant
IFNy + TNFa / IL-13 CXCL1

(p<0.001)

Statistically Significant
IFNy + TNFa / IL-13 CXCL8

(p<0.001)

Statistically Significant
IFNy + TNFa / IL-13 GM-CSF

(p<0.001)

Statistically Significant
IFNy + TNFa / IL-13 CXCL10

(p<0.001)

Statistically Significant
IFNy + TNFa / IL-13 IL-17

(p<0.05)

Statistically Significant at 0.1
IFNy + TNFa / IL-13 CXCL2

UM (p<0.001)

Statistically Significant at 0.1
IFNy + TNFa / IL-13 IL-6

UM (p<0.05)

Data is qualitative, based on reported statistical significance. Quantitative IC50 values for
cytokine release are not publicly available.

Experimental Protocols

The following sections describe the methodologies employed in the preclinical in vitro
evaluation of Frevecitinib. Note: As full study reports are not publicly available, these protocols
are based on the information provided in conference materials and supplemented with
standard methodologies for these assays.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay was likely a fluorescence-based, non-cell biochemical assay, such as the Z'Lyte™
assay, to determine the IC50 values of Frevecitinib against purified kinase enzymes.
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Figure 2: General Workflow for In Vitro Kinase Inhibition Assay.
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Methodology:
o Compound Preparation: Frevecitinib was serially diluted to a range of concentrations.

o Kinase Reaction: Purified recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) was
incubated with a fluorescently labeled peptide substrate, ATP, and the various concentrations
of Frevecitinib in a microplate.

o Development: A development reagent containing a protease was added. The protease
specifically cleaves non-phosphorylated peptides.

o Detection: The degree of peptide phosphorylation was determined by measuring the
fluorescence resonance energy transfer (FRET) signal. Phosphorylation by the kinase
protects the peptide from cleavage, maintaining a high FRET signal. Inhibition of the kinase
results in more non-phosphorylated peptide, which is cleaved, leading to a low FRET signal.

o Data Analysis: The percentage of inhibition at each concentration was calculated relative to
controls, and the IC50 value was determined by fitting the data to a dose-response curve.

Cellular Assays in Primary Human Bronchial Epithelial
Cells

Cell Culture:

» Primary bronchial epithelial cells were obtained from bronchial brushings of patients with
severe asthma.

o Cells were cultured at an air-liquid interface (ALI) to achieve a differentiated, physiologically
relevant phenotype.

Experimental Workflow:
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Figure 3: Workflow for Cellular Assays in Primary Bronchial Epithelial Cells.
STAT Phosphorylation Analysis (Phospho-kinase Array):
» Following stimulation, cells were lysed to extract proteins.

e A human phospho-kinase array was used to simultaneously detect the relative
phosphorylation levels of multiple kinases and signaling proteins, including STAT1, STAT3,
STAT5, and STAT6.

e The array membranes were incubated with the cell lysates, followed by detection antibodies
and chemiluminescent reagents.
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e The resulting signals were quantified to determine the effect of Frevecitinib on STAT
phosphorylation.

Cytokine/Chemokine Release Analysis (ELISA):
e Cell culture supernatants were collected after the 24-hour stimulation period.

e The concentrations of various cytokines and chemokines (e.g., IL-6, IL-17, CXCL1, CXCLS,
GM-CSF, CXCL10) were quantified using specific Enzyme-Linked Immunosorbent Assays
(ELISAS).

e The results from Frevecitinib-treated cells were compared to vehicle-treated controls to
determine the extent of inhibition.

Conclusion

The available preclinical in vitro data indicate that Frevecitinib is a potent, pan-JAK inhibitor
with a balanced activity against all four JAK isoforms. It demonstrates high selectivity for the
JAK family over other kinases. In a disease-relevant cellular model of severe asthma,
Frevecitinib effectively suppresses key inflammatory pathways, including cytokine-induced
STAT phosphorylation and the release of multiple pro-inflammatory mediators. These findings
support the therapeutic potential of inhaled Frevecitinib as a treatment for severe asthma and
other inflammatory airway diseases. Further publication of quantitative cellular data and the
complete kinase selectivity profile would provide a more comprehensive understanding of its in
vitro pharmacological profile.

 To cite this document: BenchChem. [Preclinical In Vitro Profile of Frevecitinib: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573473#preclinical-in-vitro-studies-of-frevecitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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